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Compound of Interest

Compound Name: 4-Decylbenzoic acid

CAS No.: 38300-04-8

Cat. No.: B1600987

Get Quote

Executive Summary & Structural Context[1][2][3][4]
4-Decylbenzoic acid (4-DBA) represents a critical structural motif in the field of soft matter

physics and materials science. Unlike simple aromatic acids, 4-DBA possesses a significant

amphiphilic character due to the juxtaposition of a polar carboxylic head group and a lipophilic

ten-carbon alkyl tail.

This duality drives its primary application: Liquid Crystalline (LC) Mesogens. 4-DBA is

frequently utilized as a building block for supramolecular liquid crystals, where hydrogen

bonding between carboxylic acid dimers stabilizes smectic and nematic mesophases.

Consequently, spectroscopic characterization is not merely about structural confirmation; it is a

purity assay to ensure the absence of branched isomers or homologues (e.g., nonyl or undecyl

variants) that would disrupt mesophase transitions.

Chemical Identity[5][6]
IUPAC Name: 4-decylbenzoic acid[1][2]
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CAS Number: 38300-04-8[1]

Molecular Formula:

Molecular Weight: 262.39 g/mol [1]

Structural Key: Para-substituted benzene ring;

alkyl chain.

Infrared Spectroscopy (FT-IR): Vibrational Analysis
In the solid state, 4-DBA exists predominantly as a hydrogen-bonded dimer. This

supramolecular arrangement heavily influences the vibrational spectrum, particularly in the

hydroxyl and carbonyl regions.

Experimental Protocol (ATR-FTIR)
Sample Prep: Solid state analysis using Attenuated Total Reflectance (ATR) on a

Diamond/ZnSe crystal. No KBr pellet required, preventing hygroscopic interference.

Resolution: 4 cm⁻¹.

Scans: 32 scans to maximize Signal-to-Noise ratio.

Diagnostic Bands & Assignments
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Frequency (

)
Intensity Vibrational Mode

Structural
Causality

2500 – 3300 Broad, Medium
O-H Stretch

(Carboxylic Dimer)

Characteristic "fermi

resonance" shape due

to strong cyclic

dimerization of the

acid head groups.

2850 – 2960 Strong, Sharp
C-H Stretch (

)

Asymmetric and

symmetric stretching

of the long decyl chain

(

and terminal

).

1680 – 1690 Strong
C=O Stretch

(Carbonyl)

Conjugation with the

benzene ring lowers

the frequency from the

typical 1710

(aliphatic) to this

region.

1605, 1580 Medium
C=C Stretch

(Aromatic)

Ring breathing modes

characteristic of para-

substituted benzenes.

1420, 1290 Medium
C-O Stretch / O-H

Bend

Coupled vibrations of

the carboxylic acid

moiety.

~940 Medium
O-H Out-of-Plane

Bend

Specific diagnostic for

dimeric carboxylic

acids.

~720 Medium
Rocking

"Long chain band"

confirming a linear

alkyl chain of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Nuclear Magnetic Resonance (NMR) Profiling[5]
NMR is the definitive tool for verifying the linearity of the decyl chain and the para-substitution

pattern. The high lipophilicity of the decyl tail requires careful solvent selection; CDCl₃ is

preferred over DMSO-

for better resolution of the alkyl region, though DMSO-

is necessary if the acid proton signal is critical (to prevent exchange).

H NMR Data (400 MHz, CDCl₃)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

~11.0 – 12.0 Broad Singlet 1H -COOH

Highly

deshielded acidic

proton. Chemical

shift is

concentration-

dependent due

to H-bonding.

8.02
Doublet (

Hz)
2H

Ar-H (ortho to

COOH)

Deshielded by

the electron-

withdrawing

carbonyl group.

Part of AA'BB'

system.[3][4]

7.29
Doublet (

Hz)
2H

Ar-H (meta to

COOH)

Shielded relative

to ortho protons

due to distance

from EWG.

2.68
Triplet (

Hz)
2H

Ar-CH

-

Benzylic protons.

Shift indicates

attachment to

aromatic ring.

1.64 Quintet/Multiplet 2H

Ar-CH

-CH

-

-protons relative

to the ring.

1.26 – 1.35 Broad Multiplet 14H

-(CH

)

-

Bulk methylene

envelope of the

decyl chain.
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0.88
Triplet (

Hz)
3H -CH Terminal methyl

group.

C NMR Data (100 MHz, CDCl₃)
Carbonyl: 172.5 ppm.

Aromatic: 150.1 (ipso-alkyl), 130.3 (ortho), 128.5 (meta), 126.8 (ipso-COOH).

Aliphatic: 36.2 (benzylic), 31.9, 31.2, 29.6 (bulk), 29.4, 29.3, 22.7, 14.1 (terminal methyl).

Diagram: NMR Assignment Logic

Molecular Structure
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Figure 1: Logical mapping of 4-Decylbenzoic acid structural moieties to characteristic

H NMR signals.

Mass Spectrometry (MS) & Fragmentation
Pathways[2][10][11]
For 4-DBA, Electron Ionization (EI) is the standard for structural elucidation, while Electrospray

Ionization (ESI) in negative mode (

) is preferred for molecular weight confirmation in biological or LC mixtures.

Mass Spectrum Data (EI, 70 eV)
Molecular Ion (

): m/z 262 (Distinct, usually 10-20% intensity).

Base Peak: m/z 135 or 121 (Dependent on instrument tuning and fragmentation energy).

Key Fragments:

m/z 262: Parent peak (

).

m/z 135:

. Result of benzylic cleavage.

m/z 121:

. Loss of the entire decyl chain.

m/z 43/57/71: Low mass alkyl fragments from the decyl tail.

Fragmentation Mechanism
The stability of the aromatic ring dictates the fragmentation. The primary pathway involves

Benzylic Cleavage, where the bond between the
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and

carbons of the alkyl chain breaks, stabilizing the positive charge on the benzylic carbon
(resonance stabilized by the phenyl ring).

A secondary pathway, the McLafferty Rearrangement, is possible due to the long alkyl chain (

-hydrogen availability), but it is less dominant in benzoic acids compared to esters.

Diagram: Fragmentation Pathway

Pathway A: Benzylic Cleavage (Dominant) Pathway B: Ipso Cleavage

Molecular Ion (M+)
m/z 262

Benzylic Cation
[HOOC-Ph-CH2]+

m/z 135

- C9H19•

Carboxyphenyl Cation
[HOOC-Ph]+

m/z 121

- C10H21•

Alkyl Radical
(C9H19)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways for 4-Decylbenzoic acid under Electron Ionization

(EI).

Experimental Workflow: Purity Validation for LC
Applications
When using 4-DBA for liquid crystal synthesis, trace impurities (homologues) can depress

phase transition temperatures. The following workflow ensures "LC-Grade" purity.
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Step-by-Step Protocol
Recrystallization:

Dissolve crude 4-DBA in hot Ethanol (95%).

Allow slow cooling to room temperature, then 4°C. Rapid cooling traps alkyl homologues.

Filter and wash with cold hexanes to remove non-polar organic impurities.

Thermal History Check (DSC):

Run Differential Scanning Calorimetry.

Criterion: Sharp melting endotherm (Peak width < 1°C). Broad peaks indicate isomeric

impurities.

Spectroscopic Confirmation:

Run

H NMR.[5]

Criterion: Integration of the terminal methyl triplet (0.88 ppm) must be exactly 3:2 ratio vs

the benzylic triplet (2.68 ppm). A deviation >5% suggests branched isomers or chain

length variance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600987?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

